Differential Reversal of INH Respiratory Inhibition
In studies of INH-induced inhibition of endogenous respiration in Mycobacterium tuberculosis H37Rv, α-ketoglutarate (the precursor to isoniazid alpha-ketoglutaric acid) uniquely reversed the inhibitory effect, whereas pyruvate—despite also being capable of forming a hydrazone with INH—failed to reverse the respiratory inhibition [1]. This provides direct functional evidence that the α-ketoglutarate-derived interaction is biologically distinct from other ketone acid hydrazones.
| Evidence Dimension | Reversal of INH-inhibited endogenous respiration |
|---|---|
| Target Compound Data | Reversal observed |
| Comparator Or Baseline | Pyruvate: No reversal observed |
| Quantified Difference | Qualitative: Reversal vs. No Reversal |
| Conditions | M. tuberculosis H37Rv; high INH concentrations |
Why This Matters
This functional divergence establishes that not all INH-derived hydrazones are biologically equivalent; α-ketoglutarate-derived species possess a distinct capacity to modulate INH's respiratory effects, making the compound essential for targeted mechanistic studies of INH resistance and metabolic interference.
- [1] Pope H. Neutralization of isoniazid activity in Mycobacterium tuberculosis by certain metabolites. American Review of Tuberculosis and Pulmonary Diseases. 1956;73(5):735-747. View Source
